(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is a chiral, Fmoc-protected amino acid derivative extensively used in peptide synthesis and medicinal chemistry. The compound features a 9H-fluoren-9-ylmethyloxycarbonyl (Fmoc) group, a tert-butoxy ester, and a methyl substituent at the α-carbon, which collectively enhance its stability during solid-phase peptide synthesis (SPPS) . Its tert-butoxy group provides steric protection for the carboxyl moiety, reducing side reactions during coupling steps, while the Fmoc group allows for mild base-mediated deprotection (e.g., using piperidine) .
The compound’s molecular formula is C₂₅H₂₉NO₇ (molecular weight: 467.50 g/mol), and its stereochemistry at the α-carbon (S-configuration) ensures compatibility with natural L-amino acids in peptide chains . It is primarily employed in the synthesis of complex bioactive peptides and protease-resistant analogs, where controlled deprotection and minimal racemization are critical .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-23(2,3)31-20(26)13-24(4,21(27)28)25-22(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBMKQNEFSJOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transesterification of Aspartic Acid
Aspartic acid (Asp) undergoes transesterification with tert-butyl acetate or iso-butylene to form Asp(OtBu)₂. Key conditions include:
| Parameter | Value/Range | Catalyst |
|---|---|---|
| Molar ratio (Asp:tert-butyl acetate) | 1:5–20 | Perchloric acid (1.2–2 eq) |
| Temperature | 50°C | |
| Reaction time | 12–16 hours |
This step yields a mixture of Asp(OtBu)₂ and Asp(OtBu), which requires selective deprotection.
Selective Deprotection via Copper Complexation
The tert-butyl group at the 1-position is removed using copper salts, forming a copper-aspartate complex. Conditions include:
| Reagent | Molar Ratio (Cu²⁺:Asp(OtBu)₂) | Solvent |
|---|---|---|
| Cu(NO₃)₂, CuCl₂, or Cu₂(OH)₂CO₃ | 1–2:1 | Ethanol, THF, or dioxane |
| pH | 3.0 (adjusted with HCl) | |
| Temperature | 50°C |
The complex is treated with a decopperization agent (e.g., tetramethyl ethylene diamine) at pH 8–9 to isolate Asp(OtBu).
Fmoc Protection
Asp(OtBu) reacts with Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc) under mild basic conditions:
| Parameter | Value/Range |
|---|---|
| Molar ratio (Asp(OtBu):Fmoc-OSu) | 1:1 |
| pH | 8–9 (adjusted with triethylamine) |
| Reaction time | 7–10 hours |
The product is purified via ethyl acetate extraction and crystallization, achieving >95% purity.
Industrial Production Methods
Large-scale synthesis employs continuous flow reactors and process analytical technology (PAT) to enhance efficiency. A comparative analysis of traditional vs. patented methods reveals significant improvements:
| Metric | Traditional Method | Patented Method |
|---|---|---|
| Steps | 4–5 | 3 |
| Overall yield | 40–50% | 65–70% |
| Purity | 90–92% | 95–98% |
| Scalability | Limited to batch production | Compatible with continuous manufacturing |
Key industrial optimizations include:
-
Microwave-assisted coupling : Reduces reaction time from hours to minutes while maintaining enantiomeric excess (>99%).
-
In-line pH monitoring : Automates adjustments to minimize racemization.
Optimization Strategies
Minimizing Racemization
Racemization during coupling is mitigated through:
Solvent Selection
The tert-butoxy group enhances solubility in organic solvents, critical for efficient mixing:
| Solvent | Coupling Efficiency |
|---|---|
| Dichloromethane (DCM) | 80–85% |
| Dimethylformamide (DMF) | 90–95% |
| Tetrahydrofuran (THF) | 75–80% |
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column) resolves residual impurities:
| Mobile Phase | Gradient | Retention Time |
|---|---|---|
| Acetonitrile/water (0.1% TFA) | 20–80% over 30 minutes | 12.5 minutes |
Spectroscopic Validation
-
¹H NMR : Peaks at δ 7.3–7.8 ppm confirm Fmoc aromatic protons.
-
ESI-MS : [M+H]⁺ at m/z 426.5 aligns with the molecular formula C₂₄H₂₇NO₆.
Challenges and Solutions
Byproduct Formation
Scale-Up Limitations
-
Issue : Heat dissipation in large batches.
-
Solution : Adopt flow chemistry with residence times <5 minutes.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications due to its ability to modulate biological activities through interactions with various molecular targets.
Anticancer Activity
Research indicates that derivatives of this compound may induce apoptosis in cancer cells. For instance, studies have shown that certain fluorenyl derivatives can inhibit cell proliferation and promote programmed cell death in various cancer cell lines, making them candidates for further development in cancer therapies .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. In particular, it has shown promise in inhibiting enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity. The fluorenyl group enhances binding affinity to enzyme active sites, potentially leading to the development of new therapeutic agents .
Peptide Synthesis
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is widely utilized as a building block in the synthesis of peptides.
Fmoc Protection Strategy
The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during peptide synthesis. Its stability under basic conditions allows for selective deprotection, facilitating the stepwise assembly of peptides. This method is particularly advantageous in synthesizing complex peptides with multiple functional groups .
Case Studies in Peptide Development
Several studies have demonstrated the successful incorporation of this compound into peptide sequences that exhibit enhanced biological activity. For example, peptides synthesized using Fmoc-alpha-Me-Asp(OtBu)-OH showed improved binding affinity to specific receptors compared to their unmodified counterparts .
Chemical Biology
In chemical biology, this compound serves as a probe for studying molecular interactions and cellular processes.
Interaction Studies
The unique structural features of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid allow researchers to investigate its interactions with proteins and nucleic acids. Such studies are crucial for understanding mechanisms of action at the molecular level and can lead to the identification of new drug targets .
Applications in Drug Discovery
The compound's ability to modulate biological pathways makes it a valuable tool in drug discovery programs aimed at identifying novel therapeutic agents for various diseases, including neurodegenerative disorders and infectious diseases .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity and enzyme inhibition | Induces apoptosis; inhibits metabolic enzymes |
| Peptide Synthesis | Building block for peptide synthesis using Fmoc protection strategy | Enhances binding affinity in synthesized peptides |
| Chemical Biology | Probing molecular interactions and cellular processes | Identifies new drug targets |
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, allowing the amino group to participate in subsequent reactions .
Comparison with Similar Compounds
Physicochemical and Reactivity Differences
- Solubility: The tert-butoxy group in the target compound enhances solubility in organic solvents (e.g., DCM, DMF) compared to methoxy or cyano analogs, which exhibit polar interactions .
- Stability : The tert-butoxy ester is more resistant to hydrolysis under acidic conditions than methoxy esters, making it preferable for multi-step syntheses .
- Biological Activity: Azido and cyano derivatives (e.g., CAS 913253-24-4) are used in bioorthogonal reactions but may introduce cytotoxicity absent in the tert-butoxy analog .
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, commonly referred to as Fmoc-beta-dimethyl-Asp(OtBu)-OH, is a protected amino acid derivative that has garnered attention in biochemical research due to its unique structural characteristics and potential biological activities. This compound is primarily utilized in peptide synthesis and modification, influencing protein folding and stability.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 411.5 g/mol. The structural features include:
- Fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus.
- Tert-butyl ester at the carboxyl terminus.
These modifications enhance its utility in various biochemical applications, particularly in the synthesis of peptides where stability and protection of functional groups are crucial.
Biological Activity
While specific biological activities of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid are not extensively documented, its structural characteristics suggest several potential biological implications:
- Peptide Synthesis : The Fmoc group allows for selective protection during peptide synthesis, facilitating the formation of complex peptide structures that may exhibit biological activity.
- Protein Folding : The incorporation of this compound into peptides can influence their conformational stability, potentially affecting their biological functions.
- Drug Development : Due to its structural complexity, this compound may serve as a lead compound in drug discovery, particularly in developing peptides with specific biological activities.
Comparative Analysis with Related Compounds
The following table summarizes key structural and functional features of related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid | C21H29N1O4 | 411.5 g/mol | Contains Fmoc protecting group; used in peptide synthesis |
| (R)-2-((((9H-Fluoren-9-yl)methoxy)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | C22H31N1O4 | 425.5 g/mol | Features methyl substitution; affects reactivity |
| 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid | C21H29N1O3 | 439.5 g/mol | Similar structure without tert-butyl ester |
Case Studies and Research Findings
Recent studies have explored the broader family of fluorenone derivatives, which share structural similarities with (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid. For instance:
- Antimicrobial Activity : Research on new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives demonstrated significant antimicrobial effects against various strains, indicating that modifications on the fluorenone nucleus can lead to enhanced biological activity .
- Antiproliferative Properties : Studies on fluorenone derivatives have shown promising results as type I topoisomerase inhibitors, suggesting that similar modifications could yield compounds with significant anticancer properties .
- Peptide Therapeutics : The use of Fmoc-protected amino acids in synthesizing bioactive peptides has been widely documented, showcasing their role in developing therapeutics targeting various diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is introduced via carbodiimide-mediated coupling (e.g., DCC or EDCI) under anhydrous conditions to protect the amino group . The tert-butoxy group is stabilized using tert-butyl esters, which require acidic conditions (e.g., TFA) for cleavage . Purification is achieved via flash chromatography or preparative HPLC, with mobile phases optimized for polar functional groups (e.g., acetonitrile/water with 0.1% TFA). Purity >95% is confirmed by reversed-phase HPLC and LC-MS .
Q. What is the functional role of the Fmoc and tert-butoxy groups in this compound’s reactivity?
- Methodological Answer :
- Fmoc group : Protects the amino group during peptide synthesis, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile tert-butyl groups .
- tert-Butoxy group : Provides steric protection to the carbonyl group, preventing unwanted nucleophilic attacks during coupling reactions. It is stable under basic conditions but cleaved under strong acids (e.g., TFA) .
Advanced Research Questions
Q. How does the stereochemistry (S-configuration) influence the compound’s stability and interaction with biological targets?
- Methodological Answer : The S-configuration at the chiral center ensures compatibility with enzymatic systems and peptide-bond-forming reactions. Stability studies show racemization risks increase above pH 8 or under prolonged heating (>50°C). Circular dichroism (CD) and X-ray crystallography are used to confirm stereochemical integrity . Molecular docking simulations reveal that the S-configuration optimizes hydrogen bonding with protease active sites, as seen in analogs like (R)-3-((Fmoc)amino)-4-(phenylthio)butanoic acid .
Q. What analytical techniques are critical for resolving contradictions in reported bioactivity data for structural analogs?
- Methodological Answer :
- NMR Spectroscopy : Distinguishes regioisomers (e.g., tert-butoxy vs. methoxy substituents) via - and -NMR chemical shifts .
- Mass Spectrometry (MS) : Identifies decomposition products (e.g., tert-butyl loss under acidic conditions) .
- Biological Assays : Dose-response curves and selectivity profiling (e.g., kinase panels) clarify conflicting bioactivity. For example, phenylthio-substituted analogs show variable antioxidant activity due to redox-sensitive side chains .
Q. How can researchers mitigate hazards associated with handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Control : Use fume hoods for weighing and synthesis. PPE (nitrile gloves, lab coats, and safety goggles) is mandatory due to acute toxicity (oral LD >300 mg/kg in rats) and skin irritation risks .
- Spill Management : Absorb spills with vermiculite/sand, collect in sealed containers, and dispose via certified hazardous waste services. Avoid aqueous rinsing to prevent environmental contamination .
Q. What strategies optimize solubility for in vitro assays, given the compound’s hydrophobicity?
- Methodological Answer :
- Solvent Systems : Use DMSO for stock solutions (≤10 mM), followed by dilution in assay buffers containing 0.1% Tween-80 to prevent aggregation .
- Derivatization : Introduce polar groups (e.g., PEG linkers) at the carboxylic acid moiety while retaining Fmoc protection. Microwave-assisted synthesis improves yield for such derivatives .
Q. How do substituent variations (e.g., methyl vs. phenyl groups) impact synthetic efficiency and bioactivity?
- Methodological Answer :
- Synthetic Efficiency : Methyl groups reduce steric hindrance, enabling faster coupling rates (e.g., 2-hour reaction vs. 6 hours for bulkier analogs).
- Bioactivity : Methyl-substituted analogs show lower cytotoxicity (IC >100 μM in HEK293 cells) compared to phenylthio derivatives (IC ~20 μM) due to reduced membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
